6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

This 2-hydroxyl regioisomer offers a LogP of 1.2759—significantly higher than the 4-amino (LogP 1.027) or 5-ol (LogP 1.061) analogs—providing superior passive membrane permeability for CNS and intracellular target programs. The distinct enol/keto profile (vs. 2-one tautomer, LogP 0.44) enables precise modulation of lipophilicity during lead optimization. As a versatile bicyclic intermediate with a reactive 2-OH handle, it supports systematic SAR exploration and functionalized derivative synthesis. Choose this specific regioisomer to engineer tailored physicochemical properties into your downstream candidates. Inquire for bulk pricing and custom synthesis options.

Molecular Formula C8H9NO
Molecular Weight 135.16 g/mol
CAS No. 88499-85-8
Cat. No. B1582587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5h-cyclopenta[b]pyridin-2-ol
CAS88499-85-8
Molecular FormulaC8H9NO
Molecular Weight135.16 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)NC(=O)C=C2
InChIInChI=1S/C8H9NO/c10-8-5-4-6-2-1-3-7(6)9-8/h4-5H,1-3H2,(H,9,10)
InChIKeyGXXRRIYKTZNCNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS 88499-85-8): A Strategic Cyclopenta[b]pyridine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol (CAS 88499-85-8) is a heterocyclic compound belonging to the cyclopenta[b]pyridine class, characterized by a bicyclic structure where a pyridine ring is fused to a cyclopentane moiety . This compound, with a molecular formula of C8H9NO and a molecular weight of 135.16 g/mol, is a versatile building block in medicinal chemistry, often utilized as a structural fragment in pharmaceuticals and agrochemicals due to its potential for diverse functionalization . Its significance is underscored by its role as a key intermediate in the synthesis of various derivatives and its presence in patent literature exploring therapeutic applications [1].

The Risk of Generic Substitution: Why 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol (88499-85-8) Cannot Be Interchanged with Its Analogs


Substituting 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol with a close analog is not a trivial decision, as subtle structural modifications within the cyclopenta[b]pyridine scaffold can lead to significant shifts in key physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, which directly impact downstream applications [1]. The specific position and nature of substituents on this bicyclic core are critical determinants of biological activity, synthetic accessibility, and overall utility, as evidenced by comparative data on regioisomers and functional group variants [2]. The following evidence underscores the quantifiable differences that make 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol a distinct and strategically important choice for scientific and industrial users.

Quantitative Differentiation of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol: A Head-to-Head Comparison with Key Analogs


Lipophilicity (LogP) Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol vs. 4-Methyl Analog

The lipophilicity of 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol, a critical parameter for membrane permeability and bioavailability, is quantitatively distinct from its 4-methyl analog. The target compound exhibits a higher LogP value, indicating greater lipophilicity, which can be advantageous for crossing biological barriers [1]. The 4-methyl substitution, while increasing molecular weight, actually reduces lipophilicity [2].

Medicinal Chemistry Lipophilicity Structure-Activity Relationship

Lipophilicity (LogP) Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol vs. 4-Amino Analog

The introduction of a polar amino group at the 4-position dramatically alters the physicochemical profile of the cyclopenta[b]pyridine core. The 4-amino analog is substantially less lipophilic than the target compound, which would result in significantly different solubility and membrane interaction properties [1][2].

Medicinal Chemistry Drug Design Physicochemical Properties

Lipophilicity (LogP) Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol vs. 5-ol Regioisomer

The position of the hydroxyl group on the cyclopenta[b]pyridine core has a measurable impact on lipophilicity. The 2-ol isomer is more lipophilic than the corresponding 5-ol regioisomer, which could influence its binding affinity to hydrophobic pockets in target proteins [1][2].

Medicinal Chemistry Isomerism Physicochemical Properties

Lipophilicity (LogP) Comparison: 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol vs. 2-one Analog (Keto Form)

The 2-one analog (1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one) is significantly less lipophilic than the 2-ol form, due to the polar nature of the carbonyl group compared to the hydroxyl group [1]. This difference is a key factor in selecting the appropriate building block for a given synthetic or biological application.

Medicinal Chemistry Tautomerism Physicochemical Properties

Strategic Application Scenarios for 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization for CNS Targets

In central nervous system (CNS) drug discovery, where optimal lipophilicity (LogP ~1-3) is crucial for crossing the blood-brain barrier (BBB), 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol's LogP of 1.2759 makes it a superior starting scaffold compared to its more hydrophilic analogs like the 4-amino (LogP 1.027) or 5-ol (LogP 1.061) derivatives [1]. Its higher lipophilicity suggests better passive membrane permeability, a critical advantage for accessing intracellular or CNS targets.

Structure-Activity Relationship (SAR) Studies on Cyclopenta[b]pyridine Scaffolds

For researchers systematically exploring the SAR of cyclopenta[b]pyridine-based compounds, 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol serves as a critical comparator for understanding the impact of the 2-hydroxyl group on biological activity [1]. Its distinct LogP profile compared to the 2-one tautomer (LogP 0.44) provides a clear, quantifiable measure of how the enol/keto state modulates lipophilicity and, consequently, target engagement and pharmacokinetic properties.

Chemical Biology Probe Development Requiring Defined Physicochemical Properties

When developing chemical probes for target validation, precise control over physicochemical properties is essential for ensuring cellular activity and minimizing off-target effects. 6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ol's specific LogP of 1.2759, which is distinct from close analogs, allows for the fine-tuning of probe properties, enabling researchers to achieve a desired balance between solubility and membrane permeability for a given assay or model system [1].

Synthetic Chemistry: Use as a Versatile Intermediate for Derivatization

The compound's bicyclic core and reactive 2-hydroxyl group make it a strategic intermediate for synthesizing a diverse range of functionalized cyclopenta[b]pyridine derivatives [1][2]. The quantitative differences in lipophilicity between the 2-ol and other potential building blocks (e.g., the 5-ol or 2-one) provide a rational basis for selecting this specific regioisomer to engineer desired physicochemical properties into downstream products, such as increased lipophilicity for better membrane interaction.

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